molecular formula C14H10N2O5 B5137049 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one

4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one

Cat. No. B5137049
M. Wt: 286.24 g/mol
InChI Key: GBNJTFOUCAKBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one, also known as FANCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FANCA is a chromone derivative that has been synthesized using various methods, and its mechanism of action has been investigated in detail.

Scientific Research Applications

4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has also been investigated for its anti-tumor properties, and it has been shown to inhibit the growth of cancer cells in vitro. Moreover, 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been used as a tool to study the structure and function of proteins, such as the human serum albumin.

Mechanism of Action

4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been shown to interact with metal ions, such as copper, iron, and zinc, through its nitro and furanyl groups. 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one can also form a complex with human serum albumin, which can affect its conformation and function. Moreover, 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, its interaction with metal ions, and its inhibition of certain enzymes. Moreover, 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one in lab experiments is its high specificity for metal ions, which can be used for the detection and quantification of these ions in biological samples. Moreover, 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one is its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one, including its potential applications in the development of novel anti-cancer drugs, its use as a fluorescent probe for the detection of metal ions in vivo, and its potential use as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Moreover, further studies are needed to elucidate the mechanism of action of 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one and its interaction with proteins and enzymes.

Synthesis Methods

4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one has been synthesized using various methods, including the reaction of 3-nitrocoumarin with 2-furylacetaldehyde in the presence of ammonium acetate and acetic acid. Another method involves the reaction of 3-nitrocoumarin with 2-furyl methylamine in the presence of acetic acid and acetic anhydride. These methods have been optimized to produce high yields of 4-[(2-furylmethyl)amino]-3-nitro-2H-chromen-2-one with good purity.

properties

IUPAC Name

4-(furan-2-ylmethylamino)-3-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O5/c17-14-13(16(18)19)12(15-8-9-4-3-7-20-9)10-5-1-2-6-11(10)21-14/h1-7,15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBNJTFOUCAKBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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